molecular formula C17H15BrN2O2S B2810275 2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865545-63-7

2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2810275
CAS No.: 865545-63-7
M. Wt: 391.28
InChI Key: XSZAXHMGFJNYRW-HTXNQAPBSA-N
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Description

2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-amino-4-ethoxy-3-methylbenzothiazole with 2-bromobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The benzothiazole moiety can participate in redox reactions.

    Coupling Reactions: It can be involved in Suzuki-Miyaura and other cross-coupling reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products depend on the specific reactions. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its benzothiazole moiety, which is known for biological activity.

    Materials Science: Utilized in the synthesis of organic semiconductors and other advanced materials.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action for 2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzothiazole moiety can engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-methylbenzamide: Lacks the benzothiazole moiety, making it less versatile in biological applications.

    4-ethoxy-3-methyl-1,3-benzothiazole: Does not have the benzamide core, limiting its use in certain synthetic applications.

Uniqueness

2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is unique due to the combination of the benzamide and benzothiazole moieties, which confer a wide range of chemical reactivity and potential applications. This dual functionality makes it a valuable compound in both synthetic and applied chemistry.

Properties

IUPAC Name

2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S/c1-3-22-13-9-6-10-14-15(13)20(2)17(23-14)19-16(21)11-7-4-5-8-12(11)18/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZAXHMGFJNYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3Br)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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